N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide
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Overview
Description
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide is a compound that belongs to the class of fatty acid amides It is derived from the condensation of naphthalen-1-ylmethylideneamine and hexadecanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide typically involves the reaction of naphthalen-1-ylmethylideneamine with hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or methanol, and may require heating to facilitate the reaction . The product is then purified through crystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating inflammation and metabolism. It may also interact with other receptors and enzymes involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Palmitamide: A fatty acid amide with similar structural features.
Hexadecanamide: Another fatty acid amide with comparable properties.
Naphthalen-1-ylmethylideneamine: A precursor used in the synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide
Uniqueness
This compound is unique due to its specific combination of naphthalen-1-ylmethylideneamine and hexadecanamide moieties, which confer distinct chemical and biological properties. Its ability to activate PPAR-α and its potential therapeutic applications make it a compound of interest in various research fields .
Properties
Molecular Formula |
C27H40N2O |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide |
InChI |
InChI=1S/C27H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-27(30)29-28-23-25-20-17-19-24-18-15-16-21-26(24)25/h15-21,23H,2-14,22H2,1H3,(H,29,30)/b28-23+ |
InChI Key |
DDNASCIYTHOEDL-WEMUOSSPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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